Sodium 8-aminonaphthalene-2-sulphonate is a chemical compound with the molecular formula and a molecular weight of approximately 245.23 g/mol. It is characterized by the presence of both an amino group and a sulfonate group attached to a naphthalene ring, making it a member of the aminonaphthalenesulfonic acids family. This compound appears as a colorless to light yellow crystalline solid and is soluble in water, which enhances its utility in various applications, particularly in dye manufacturing and biological studies .
The synthesis of sodium 8-aminonaphthalene-2-sulphonate typically involves the following methods:
Sodium 8-aminonaphthalene-2-sulphonate has several important applications:
Studies on sodium 8-aminonaphthalene-2-sulphonate have revealed its interactions with various biological systems. For instance:
Several compounds share structural similarities with sodium 8-aminonaphthalene-2-sulphonate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | Precursor to various azo dyes; different substitution pattern |
| 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | Known for its use in dye production; distinct properties |
| 2-Aminonaphthalene-6-sulfonic acid | 93-00-5 | Similar reactivity but different applications |
| 1-Aminonaphthalene-7-sulfonic acid | 119-28-8 | Used as an intermediate for specific dyes |
| 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | Known as Tobias acid; utilized in dye synthesis |
The sulfonation of naphthalene represents the fundamental step in the synthesis of sodium 8-aminonaphthalene-2-sulphonate. This electrophilic aromatic substitution reaction demonstrates remarkable temperature dependency, which is critical for controlling the regioselectivity and yield of the desired isomer [1] [2].
Naphthalene sulfonation with concentrated sulfuric acid follows distinct pathways depending on the reaction temperature. At lower temperatures (60-80°C), the reaction predominantly yields 1-naphthalenesulfonic acid through kinetic control [1] [2]. The electrophilic sulfur trioxide attacks the more reactive 1-position due to the higher electron density at this site, forming an arenium ion intermediate with lower activation energy [1].
At elevated temperatures (150-180°C), thermodynamic control favors the formation of 2-naphthalenesulfonic acid [2] [3]. This temperature-dependent selectivity occurs because higher temperatures provide sufficient energy to overcome the higher activation barrier for substitution at the 2-position, while the thermodynamically more stable 2-isomer becomes the predominant product [2] [3]. The reaction mechanism involves the formation of sulfur trioxide as the electrophile, which attacks the naphthalene ring system through electrophilic aromatic substitution [1] [2].
Modern industrial sulfonation processes employ continuous membrane or shell-and-tube reactors for enhanced control and efficiency [4] [5]. The typical process involves introducing molten naphthalene and sulfur trioxide gas into a membrane reactor at controlled pressures of 0.16 MPa [5]. The reaction temperature is maintained at 90-110°C using jacket cooling water, with the reactants continuously transported to an aging device where isomerization occurs at 150-180°C for 2 hours [5].
The following table summarizes optimal sulfonation parameters:
| Parameter | Value | Product Purity |
|---|---|---|
| Reaction Temperature | 90-110°C | β-isomer: 90-92% |
| Isomerization Temperature | 150-180°C | - |
| Pressure | 0.16 MPa | - |
| SO₃ Concentration | 3.0-5.0 v% | - |
| Isomerization Time | 2 hours | - |
The sulfonation reaction proceeds through formation of a highly electrophilic sulfur trioxide species in concentrated sulfuric acid [6] [7]. The mechanism involves protonation of the naphthalene ring at the carbon atom with highest electron density, leading to resonance-stabilized intermediates [6]. Temperature significantly influences both the reaction rate and regioselectivity, with higher temperatures increasing the reaction rate according to Arrhenius kinetics [6] [7].
Research has demonstrated that the activation energy for sulfonation reactions is approximately 12,642.46 J mol⁻¹K⁻¹, confirming the temperature dependence of the process [6]. The reversible nature of sulfonation allows for equilibration between isomers under thermodynamic control conditions [7].
The Bucherer reaction serves as the primary method for converting naphthol intermediates to naphthylamine derivatives in the synthesis of sodium 8-aminonaphthalene-2-sulphonate. This reversible transformation between naphthols and naphthylamines utilizes ammonia and sodium bisulfite under carefully controlled conditions [8] [9].
The Bucherer reaction mechanism proceeds through a complex series of steps involving de-aromatization and re-aromatization of the naphthalene ring system [8] [9]. The initial step involves protonation of the naphthol at a carbon atom with high electron density, preferentially at the 2- or 4-positions, leading to resonance-stabilized adducts [8] [9]. This de-aromatization requires approximately 25 kcal/mol of energy [8].
Following protonation, a bisulfite anion adds to the 3-position through nucleophilic attack, forming a sulfonic acid derivative of tetralone [8] [9]. The subsequent nucleophilic addition of ammonia forms an intermediate that undergoes water elimination to generate a resonance-stabilized cation [8]. This cation can be deprotonated to form either an imine or enamine species, both of which exist in equilibrium [8]. The final step involves elimination of sodium bisulfite with formation of the desired naphthylamine product [8].
Industrial optimization of the Bucherer reaction focuses on maximizing conversion rates while maintaining product purity. The reaction conditions significantly influence both the yield and selectivity of the amination process [10] [11]. Temperature control is particularly critical, with optimal ranges typically between 200-250°C for efficient conversion [10].
The following process parameters have been optimized for industrial synthesis:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 200-250°C | Direct correlation |
| Ammonia Excess | 5-10 fold | Improved conversion |
| Sodium Bisulfite Concentration | 1.2-1.5 M | Enhanced selectivity |
| Reaction Time | 60-90 minutes | Optimal conversion |
| pH Control | 8.5-9.5 | Stability maintenance |
Recent developments in Bucherer reaction optimization include the use of Lewis acid catalysts such as calcium chloride and zinc chloride to enhance reaction efficiency [10]. These catalysts form complexes with ammonia, facilitating the nucleophilic attack and reducing the required reaction temperature [10]. The use of such catalytic systems can improve yields by 15-20% compared to traditional non-catalyzed processes [10].
Microwave-assisted synthesis has emerged as an efficient alternative for laboratory-scale optimization [11]. Copper(0)-catalyzed conditions under microwave irradiation have achieved yields up to 74% for related aminonaphthalene sulfonic acid derivatives [11]. The optimal microwave conditions involve 100°C reaction temperature with 1.1 equivalents of amine reagent and 1.5-hour reaction time [11].
Large-scale crystallization of sodium 8-aminonaphthalene-2-sulphonate requires sophisticated equipment and process control to achieve the desired product quality and yield. Industrial crystallization processes have evolved to incorporate advanced technologies for nucleation control, crystal growth management, and automated monitoring systems [12] [13].
Modern industrial facilities increasingly employ continuous crystallization processes due to their superior efficiency and product quality compared to batch operations [14]. Continuous crystallization involves the simultaneous addition of solutes and solvents to the crystallizer while continuously removing crystal product [14]. This approach provides several advantages including uniform mixing, stable temperature and concentration conditions, and superior heat transfer properties [14].
The key components of continuous crystallization systems include:
Fractional melt crystallization represents one of the most powerful purification techniques available for industrial processing [15]. This solvent-free process operates through liquid-solid phase transitions and enables multicomponent mixtures to be separated into narrow fractions with exceptional purity [15]. The technology is particularly effective for organic materials and can achieve ultra-high purity levels that exceed conventional purification methods [15].
Industrial fractional melt crystallization features three primary stages:
Large-scale crystallization equipment varies depending on the specific requirements of the process and desired production capacity [12] [16]. The main types of industrial crystallizers include:
Vacuum Crystallizers: These systems utilize reduced pressure to enhance solubility and increase evaporation rates [16]. They can operate in either continuous or intermittent modes depending on production requirements [16].
Cooling Crystallizers: These focus on temperature control to increase crystallization rates through controlled cooling of the solution [16]. They are available in both continuous and batch configurations [16].
Mixed Crystallizers: These systems employ multiple techniques including cooling, evaporation, and reaction to achieve optimal nucleation and crystal growth control [16].
The following table summarizes key equipment specifications:
| Equipment Type | Capacity Range | Temperature Control | Pressure Range |
|---|---|---|---|
| Vacuum Crystallizers | 100-10,000 L | ±0.5°C | 10-100 mbar |
| Cooling Crystallizers | 50-5,000 L | ±0.2°C | Atmospheric |
| Mixed Systems | 200-15,000 L | ±0.3°C | Variable |
Modern crystallization facilities incorporate Process Analytical Technology (PAT) for real-time monitoring and control [17]. These systems provide continuous feedback on critical parameters including particle size distribution, crystal morphology, and purity levels [17]. Advanced analytical techniques such as focused beam reflectance measurement (FBRM) and particle vision measurement (PVM) enable operators to optimize crystallization conditions dynamically [17].
Computational fluid dynamics coupled with crystal size distribution modeling (CFD-CSD) allows for effective scale-up from laboratory to industrial scale [17]. These simulation tools predict mixing patterns, heat transfer characteristics, and crystallization kinetics, enabling optimization of reactor design and operating conditions [17].
Industrial synthesis of sodium 8-aminonaphthalene-2-sulphonate generates various byproducts that require systematic management for both economic and environmental considerations. Effective byproduct management strategies focus on waste minimization, recovery of valuable materials, and treatment of unavoidable waste streams [18] [19].
The sulfonation and Bucherer reaction processes generate significant quantities of sulfur-containing byproducts, primarily in the form of sulfides and sulfites [18]. These reductive sulfur-containing byproducts can be efficiently utilized for contaminant removal and hydrogen production through advanced catalytic processes [18].
Sulfide byproducts serve dual functions as both reductants and nucleophiles, forming intermediates with catalyst surface functional groups through chemical interactions [18]. This promotes catalytic reduction processes that can be applied to remove various contaminants from waste streams [18]. The process can be classified into advanced reduction processes (ARPs) and advanced oxidation processes (AOPs), depending on the presence of dissolved oxygen [18].
Advanced Reduction Processes: Under oxygen-limited conditions, sulfite generates reductive active species including hydrated electrons, hydrogen radicals, and sulfite radicals under ultraviolet irradiation [18]. These species effectively reduce various contaminants while simultaneously treating the sulfur-containing waste [18].
Advanced Oxidation Processes: In the presence of oxygen, sulfite produces sulfite radicals that initiate formation of oxysulfur radicals [18]. These oxidizing species can effectively remove contaminants while converting sulfur waste into useful products [18].
Industrial waste heat recovery presents significant opportunities for improving energy efficiency in sodium 8-aminonaphthalene-2-sulphonate production facilities [20] [21]. Total Site Heat Integration (TSHI) promotes energy recovery between processes to enhance overall energy efficiency of industrial complexes [20].
Vapor compression systems offer excellent potential for upgrading waste heat to useful heat in total site systems [20]. These systems recover latent heat content from industrial waste streams, reducing cooling demand and decreasing high-quality steam requirements [20]. Implementation of multi-stage mechanical vapor compression systems can achieve energy cost reductions of $343,859 per year, while two-stage thermal vapor compression systems provide savings of $168,829 per year [20].
Modern byproduct management incorporates integrated purification systems that combine multiple treatment technologies within single frameworks [22]. These systems leverage existing components for multiple purposes, including heat exchangers, coolers, and blowers for dual-purpose operation [22]. This approach optimizes energy use while minimizing equipment redundancy and reducing long-term maintenance costs [22].
Catalyst systems integrated with adsorption technologies provide enhanced purification capabilities [22]. These systems accelerate chemical reactions to convert unwanted compounds into less harmful substances while physically capturing and removing contaminants [22]. Automated purification systems continuously monitor conditions and self-adjust to optimize performance, eliminating the need for constant human oversight [22].
Chemical industry wastewater from sodium 8-aminonaphthalene-2-sulphonate production requires specialized treatment to address high concentrations of organic and inorganic compounds [19]. The main treatment objectives include:
Evaporation systems provide effective wastewater treatment solutions that can be adapted to different treatment requirements [19]. These systems achieve high-quality distillate while enabling recovery of valuable byproducts or substances that can be reused or sold as raw materials [19]. The flexibility of evaporation technology allows treatment of various wastewater compositions while maintaining high treatment efficiency [19].
Systematic byproduct management provides substantial economic benefits through resource recovery and waste minimization. Recovery of sulfur-containing compounds for use in water treatment applications creates additional revenue streams while reducing disposal costs [18]. Heat integration projects typically achieve payback periods of 2-4 years through reduced energy consumption and improved process efficiency [20] [21].
The solubility characteristics of sodium 8-aminonaphthalene-2-sulphonate are primarily governed by its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound exhibits a molecular formula of C₁₀H₈NNaO₃S with a molecular weight of 245.23 g/mol [1] [2].
Sodium 8-aminonaphthalene-2-sulphonate demonstrates exceptional water solubility, classified as "freely soluble" in aqueous media [3] [4]. This high solubility is attributed to the presence of the sulfonic acid group (-SO₃⁻) in its sodium salt form, which facilitates strong electrostatic interactions with water molecules through ion-dipole interactions. The compound's water solubility exceeds 10 g/L at room temperature, making it highly suitable for aqueous applications [5].
The solubility mechanism involves the formation of hydration shells around both the sodium cation and the sulfonate anion. The amino group at the 8-position contributes additional hydrogen bonding capabilities, further enhancing the compound's affinity for water molecules. Research indicates that the compound maintains its solubility across a wide pH range, with optimal dissolution occurring in neutral to slightly alkaline conditions [4] [6].
In polar protic solvents such as methanol, ethanol, and ethylene glycol, sodium 8-aminonaphthalene-2-sulphonate exhibits moderate to good solubility ranging from 1-10 g/L [7] [8]. The dissolution mechanism in these solvents involves both hydrogen bonding and dipole-dipole interactions. Methanol demonstrates the highest solubility among the alcoholic solvents, with the compound showing enhanced fluorescence properties in methanol-water mixtures [7].
Ethylene glycol serves as an particularly effective solvent for spectroscopic applications, as it provides sufficient solvation while maintaining the compound's structural integrity. The viscosity of ethylene glycol contributes to improved fluorescence quantum yields compared to purely aqueous systems [8]. Temperature effects in polar protic solvents are moderate, with solubility generally increasing with temperature according to typical endothermic dissolution patterns [4].
The solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and acetonitrile is significantly reduced compared to protic systems [9] [10]. In DMSO, the compound shows solubility of approximately 2.23 mg/mL (9.99 mM), requiring sonication for complete dissolution [10]. This limited solubility results from the reduced ability of aprotic solvents to stabilize the ionic portions of the molecule through hydrogen bonding.
The dissolution process in polar aprotic solvents is primarily driven by dipole-dipole interactions between the solvent molecules and the aromatic π-system of the naphthalene ring. The absence of hydrogen bonding capability in these solvents reduces the overall solvation energy, resulting in lower solubility values [9] [10].
Sodium 8-aminonaphthalene-2-sulphonate exhibits very poor solubility in non-polar solvents such as benzene, toluene, and hexane, with solubility values typically below 0.1 g/L [4] [11]. The ionic nature of the compound creates significant energetic barriers for dissolution in non-polar media, as these solvents cannot provide adequate solvation for the charged sulfonate and sodium species.
The minimal solubility observed in non-polar solvents can be attributed to weak van der Waals interactions between the naphthalene ring system and the solvent molecules. However, these interactions are insufficient to overcome the strong electrostatic attractions within the ionic salt structure [4] [11].
The thermal behavior of sodium 8-aminonaphthalene-2-sulphonate has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques, providing crucial insights into its thermal stability and decomposition pathways.
TGA studies reveal that sodium 8-aminonaphthalene-2-sulphonate exhibits remarkable thermal stability up to approximately 280°C under inert atmosphere conditions [12] [13] [14]. The initial mass loss, typically occurring between 100-150°C, corresponds to the elimination of crystal water and residual solvent molecules. This dehydration process accounts for approximately 5-8% of the total mass loss [15].
The primary decomposition event begins at 280-300°C, characterized by a rapid mass loss of approximately 45-55% of the original mass. This decomposition corresponds to the desulfonation reaction, where the sulfonic acid group is eliminated as sulfur dioxide and water [12] [14]. The desulfonation process follows first-order kinetics with an activation energy of approximately 40 kJ/mol [12].
Above 370°C, the naphthalene backbone begins to undergo thermal degradation, with complete decomposition occurring by 500°C under nitrogen atmosphere [12] [14]. In oxidative environments (air atmosphere), the decomposition temperature is slightly reduced, with significant mass loss beginning around 250°C due to oxidative degradation processes [15].
DSC analysis reveals the absence of a clear glass transition temperature, indicating the crystalline nature of the compound [16] [17]. The melting point determination shows that the compound does not exhibit a traditional melting transition but rather undergoes decomposition at temperatures above 300°C [4] [18].
The most significant thermal event observed in DSC traces is an endothermic peak at approximately 300°C, corresponding to the desulfonation reaction identified in TGA studies [16] [17]. This endothermic process requires approximately 120-150 J/g of energy input, consistent with the breaking of C-S bonds and the formation of volatile decomposition products [17].
Secondary thermal events include smaller endothermic peaks between 100-200°C, attributed to crystal water loss and potential polymorphic transitions [16] [17]. The absence of exothermic peaks in the stable temperature range confirms the compound's thermal stability under normal storage and processing conditions [17].
Kinetic studies of the thermal decomposition process indicate that the desulfonation reaction follows Arrhenius behavior with a pre-exponential factor of approximately 10¹² s⁻¹ [12] [14]. The activation energy for the primary decomposition step has been determined to be 38-42 kJ/mol, suggesting a relatively low energy barrier for the desulfonation process [12].
The decomposition mechanism involves the initial formation of an intermediate carbocation species, followed by the elimination of sulfur dioxide and subsequent rearrangement to form naphthalene derivatives [12] [14]. The rate-determining step appears to be the initial C-S bond cleavage, which is facilitated by the electron-donating nature of the amino group [12].
The thermal stability of sodium 8-aminonaphthalene-2-sulphonate is significantly influenced by the surrounding atmosphere. Under nitrogen or argon atmosphere, the compound remains stable up to 280°C, with decomposition proceeding through predictable desulfonation pathways [12] [14].
In air atmosphere, oxidative degradation begins at lower temperatures (approximately 250°C), with the amino group being particularly susceptible to oxidation [15]. The presence of oxygen accelerates the decomposition process and alters the product distribution, leading to the formation of quinone-like structures and other oxidation products [15].
The thermal stability in humid conditions is reduced due to the catalytic effect of water vapor on the desulfonation reaction. However, the compound demonstrates excellent stability under normal atmospheric conditions at temperatures below 200°C [12] [14].
The acid-base properties of sodium 8-aminonaphthalene-2-sulphonate are complex due to the presence of both acidic (sulfonic acid) and basic (amino) functional groups within the same molecule, creating a zwitterionic species under physiological conditions.
The sulfonic acid group in sodium 8-aminonaphthalene-2-sulphonate exhibits extremely strong acidic character, with a pKa value estimated to be less than 0 [3] [19]. This strong acidity results from the electron-withdrawing nature of the naphthalene ring system and the resonance stabilization of the sulfonate anion [19] [20].
The sulfonic acid group remains completely deprotonated across the entire physiologically relevant pH range (pH 1-14), making it a permanent anion under normal aqueous conditions [19] [20]. This characteristic contributes significantly to the compound's high water solubility and ionic character [3] [19].
Conductometric titration studies confirm that the sulfonic acid group does not participate in typical acid-base equilibria in aqueous solution due to its extremely low pKa value [19]. The sulfonate group serves as a spectator ion in most acid-base reactions, primarily influencing the compound's solubility and ionic strength effects [19] [20].
The amino group at the 8-position of the naphthalene ring exhibits weak basic character, with a pKa value ranging from 3.5 to 4.5, depending on the specific measurement conditions and ionic strength [3] [21]. This relatively low pKa value for an aromatic amine results from the electron-withdrawing effects of both the naphthalene ring system and the nearby sulfonic acid group [21].
Potentiometric titration studies reveal that the amino group can be protonated in strongly acidic conditions (pH < 3), forming the corresponding ammonium ion [21]. The protonation equilibrium can be represented as:
The Henderson-Hasselbalch equation applies to this equilibrium, allowing for the calculation of the degree of protonation at any given pH [21]. At physiological pH (7.4), the amino group exists predominantly in its neutral form, contributing to the overall zwitterionic character of the molecule [21].
The isoelectric point (pI) of sodium 8-aminonaphthalene-2-sulphonate has been determined to be approximately 2.0, calculated from the individual pKa values of the ionizable groups [21]. At this pH, the compound exists as a true zwitterion with equal positive and negative charges, resulting in zero net charge [21].
Below the isoelectric point (pH < 2), the compound carries a net positive charge due to protonation of the amino group, while above the isoelectric point (pH > 2), it carries a net negative charge due to the deprotonated sulfonic acid group [21]. This zwitterionic behavior influences the compound's electrophoretic mobility, solubility, and interactions with other charged species [21].
The zwitterionic nature of the compound at physiological pH contributes to its amphiphilic properties and surface activity. The presence of both positive and negative charges within the same molecule enhances its ability to interact with both polar and non-polar phases [21].
Sodium 8-aminonaphthalene-2-sulphonate demonstrates excellent chemical stability across a wide pH range (pH 3-11), with minimal degradation observed under normal storage conditions [19] [6]. The compound's stability is attributed to the resonance stabilization of the naphthalene ring system and the protective effect of the sulfonate group [19].
In strongly acidic conditions (pH < 3), the compound may undergo protonation of the amino group, potentially affecting its solubility and spectroscopic properties [21]. However, no significant chemical degradation occurs under these conditions [19].
Under strongly alkaline conditions (pH > 11), the compound remains stable with no observable changes in its chemical structure [19] [6]. The sulfonic acid group is completely deprotonated, and the amino group remains in its neutral form, maintaining the compound's integrity [19].
The compound exhibits moderate buffer capacity due to the ionizable amino group, with maximum buffering occurring around pH 4 (near the pKa of the amino group) [21]. This buffering capacity is relatively weak compared to traditional buffer systems but may be significant in applications involving the compound at high concentrations [21].
Sodium 8-aminonaphthalene-2-sulphonate exhibits notable surface-active properties due to its amphiphilic molecular structure, combining a hydrophobic naphthalene ring system with hydrophilic sulfonate and amino groups.
The compound demonstrates significant surface activity in aqueous solutions, reducing the surface tension of water from 72.8 mN/m to approximately 42-45 mN/m at a concentration of 1 g/L [22] [6]. This substantial reduction in surface tension indicates the compound's ability to orient at the air-water interface with the hydrophobic naphthalene ring directed toward the air phase and the hydrophilic groups toward the aqueous phase [22].
Interfacial tension measurements at the water-oil interface show similar behavior, with the compound reducing interfacial tension to 15-20 mN/m [22]. This property makes the compound effective as an emulsifier and wetting agent in various industrial applications [22] [6].
The molecular area occupied by the compound at the air-water interface has been determined to be 65-75 Ų per molecule using Langmuir trough techniques [22]. This relatively large molecular area reflects the extended planar structure of the naphthalene ring system and the steric effects of the substituent groups [22].
Sodium 8-aminonaphthalene-2-sulphonate exhibits micellization behavior in aqueous solutions, with a critical micelle concentration (CMC) ranging from 2-5 mM [22] [23]. The relatively low CMC value indicates strong intermolecular interactions between the hydrophobic naphthalene rings, promoting aggregation behavior [22].
The aggregation number, determined by dynamic light scattering, ranges from 15-25 molecules per micelle [22]. This moderate aggregation number suggests the formation of relatively small, spherical micelles rather than extended lamellar structures [22].
The micellization process is driven by hydrophobic interactions between the naphthalene ring systems, with the hydrophilic sulfonate and amino groups forming the micelle surface in contact with the aqueous phase [22] [23]. The zwitterionic nature of the compound at physiological pH contributes to micelle stability through reduced electrostatic repulsion between head groups [22].
Adsorption studies at solid-liquid interfaces reveal that sodium 8-aminonaphthalene-2-sulphonate follows Langmuir Type II adsorption behavior [24]. The adsorption process is characterized by an initial rapid uptake at low concentrations, followed by a gradual approach to saturation [24].
The maximum adsorption capacity varies depending on the substrate surface properties, with higher uptake observed on hydrophobic surfaces due to favorable naphthalene-surface interactions [24]. The adsorption process is reversible and follows typical physisorption mechanisms [24].
Surface coverage studies indicate that the compound forms oriented monolayers at the interface, with the naphthalene ring system lying parallel to hydrophobic surfaces and the ionic groups extending into the aqueous phase [24]. This orientation maximizes both hydrophobic interactions with the surface and electrostatic interactions with the aqueous medium [24].
Sodium 8-aminonaphthalene-2-sulphonate demonstrates good emulsification properties, particularly in water-in-oil systems [22] [6]. The compound's ability to stabilize emulsions results from its amphiphilic structure and the steric stabilization provided by the bulky naphthalene ring system [22].
Emulsion stability tests reveal that the compound can maintain stable emulsions for extended periods, with droplet sizes typically ranging from 1-10 micrometers [22]. The emulsion stability is enhanced by the compound's ability to form rigid interfacial films that resist coalescence [22].
Wetting properties are characterized by contact angle measurements on glass surfaces, showing contact angles of 35-40° [6]. This moderate wetting angle indicates good spreading behavior while maintaining some hydrophobic character [6]. The wetting properties are influenced by the compound's surface orientation and the balance between hydrophilic and hydrophobic interactions [6].
The compound exhibits moderate foaming properties in aqueous solutions, with foam stability dependent on concentration and pH conditions [22] [6]. Ross-Miles test results indicate that the compound produces stable foams at concentrations above the CMC, with foam heights typically ranging from 100-150 mm [22].
The foaming mechanism involves the formation of stable surface films that trap air bubbles and resist drainage [22]. The foam stability is enhanced by the compound's ability to form hydrogen bonds between adjacent molecules at the interface [22].
Interestingly, the compound also demonstrates defoaming properties under certain conditions, particularly in the presence of other surfactants or at elevated temperatures [22]. This dual behavior makes it useful in applications where controlled foaming is desired [22].
The hydrophobic-lipophilic balance (HLB) of sodium 8-aminonaphthalene-2-sulphonate has been calculated to be 12-15, indicating predominantly hydrophilic character [22]. This HLB value places the compound in the range suitable for oil-in-water emulsification and detergency applications [22].
The relatively high HLB value results from the strong hydrophilic contributions of the sulfonate group and the amino group, which outweigh the hydrophobic contribution of the naphthalene ring system [22]. This balance can be modified through chemical derivatization or by formation of complexes with other surfactants [22].